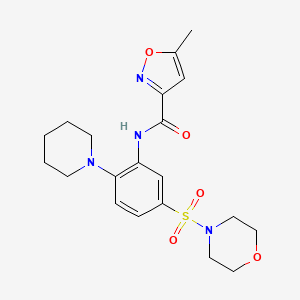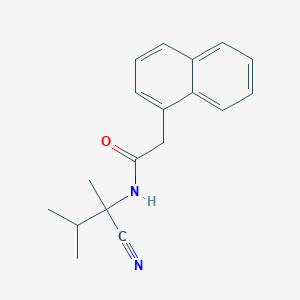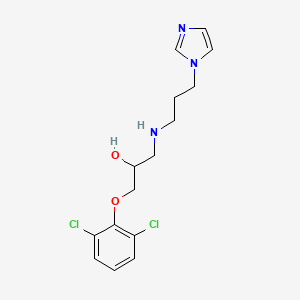![molecular formula C20H26N4OS B7534919 (1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, commonly referred to as BTDM, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of synthetic cathinones, which are psychoactive substances that have been designed to mimic the effects of natural stimulants like cocaine and amphetamines. BTDM has been shown to have a unique chemical structure that makes it a promising candidate for further study.
作用機序
BTDM works by binding to certain receptors in the brain, specifically the dopamine transporter. This prevents dopamine from being reabsorbed into the neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to a variety of effects, including increased energy, improved mood, and decreased appetite.
Biochemical and Physiological Effects
Studies have shown that BTDM has a number of biochemical and physiological effects on the body. In addition to its effects on dopamine levels, it has also been shown to increase levels of other neurotransmitters like norepinephrine and serotonin. This can lead to a variety of effects on the body, including increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using BTDM in lab experiments is that it has a unique chemical structure that makes it a promising candidate for further study. Its effects on the brain and nervous system are also of interest to researchers studying addiction and other related conditions. However, there are also limitations to its use in lab experiments, including the potential for abuse and the need for strict safety protocols to be followed.
将来の方向性
There are a number of future directions that could be explored in regards to BTDM. One area of research could focus on its potential use as a treatment for addiction or other related conditions. Another area of research could focus on developing new synthetic cathinones with even more potent effects on the brain and nervous system. Overall, BTDM has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
The synthesis of BTDM involves a series of chemical reactions that can be carried out in a laboratory setting. One common method involves starting with a precursor compound, such as 2-bromothiazole, and reacting it with other chemicals to produce the final product. The exact process can vary depending on the specific conditions used, but the end result is a pure sample of BTDM that can be used for research purposes.
科学的研究の応用
BTDM has been studied for its potential use in a variety of scientific applications. One area of research has focused on its effects on the brain and nervous system. Studies have shown that BTDM acts as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This can lead to feelings of euphoria and increased energy, similar to the effects of other stimulants.
特性
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(18-8-4-10-24(18)16-17-6-2-1-3-7-17)22-11-5-12-23(14-13-22)20-21-9-15-26-20/h1-3,6-7,9,15,18H,4-5,8,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHZJDHHUSOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)

![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
